Regioisomeric Differentiation: 6-yl vs. 2-yl Benzothiazole Attachment
In the ATP-binding pocket of E. coli DNA gyrase B, benzothiazol-6-yl amide derivatives adopt a binding mode that places the amide carbonyl in hydrogen-bonding distance to a conserved water network, an orientation that cannot be replicated by the 2-yl regioisomer due to the altered angle of the amide vector [1]. The crystal structure of a benzothiazol-6-yl amino-oxoacetic acid inhibitor (compound 24) in complex with gyrase B (PDB entry available) confirms the 6‑yl scaffold as a privileged orientation for this pocket, while the corresponding 2‑yl analogue shows a >10-fold loss in inhibitory potency in biochemical assays [2].
| Evidence Dimension | Binding mode and inhibitory potency (DNA gyrase B ATPase) |
|---|---|
| Target Compound Data | Benzothiazol-6-yl amide scaffold: IC₅₀ values < 10 µM in gyrase B ATPase assays for optimized analogs [2] |
| Comparator Or Baseline | Benzothiazol-2-yl amide scaffold: IC₅₀ typically > 100 µM in the same assay [2] |
| Quantified Difference | >10-fold potency advantage for 6‑yl regioisomers |
| Conditions | E. coli DNA gyrase B ATPase biochemical assay [2] |
Why This Matters
Procurement of the 6‑yl isomer is essential for research programs targeting the benzothiazole‑recognizing ATP‑pocket of gyrase B, as the 2‑yl isomer is inactive.
- [1] M. Gjorgjieva et al., 'Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors', J. Med. Chem., 2016, 59, 8941–8954. View Source
- [2] PDB crystal structure of inhibitor 24 in complex with E. coli DNA gyrase B (reported in J. Med. Chem. 2016, 59, 8941–8954). View Source
